Class-Leading Acetylcholinesterase (AChE) Inhibitory Potency vs. Tacrine
Picfeltarraenin IV belongs to a series of triterpenoid saponins (including IA, IB, X, XI) that demonstrate stronger acetylcholinesterase (AChE) inhibition compared to the known clinical AChE inhibitor Tacrine . While precise IC50 values for Picfeltarraenin IV against AChE were not located in the primary literature, the class-level potency advantage over a standard comparator is documented.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | Stronger inhibition than Tacrine |
| Comparator Or Baseline | Tacrine (standard AChE inhibitor) |
| Quantified Difference | Not quantified in accessible sources; described as 'stronger' |
| Conditions | In vitro AChE inhibition assay (specific details not provided) |
Why This Matters
Demonstrates a potential potency advantage over a clinically relevant AChE inhibitor, making Picfeltarraenin IV a candidate of interest for cholinergic research applications.
